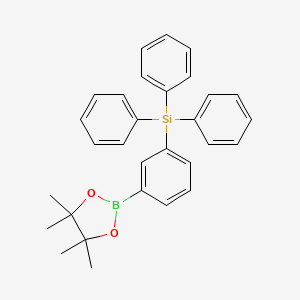
Triphenyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane
Descripción general
Descripción
Triphenyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane is a useful research compound. Its molecular formula is C30H31BO2Si and its molecular weight is 462.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Triphenyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triphenyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- It is utilized in studying boric acid ester intermediates with benzene rings (Huang et al., 2021).
- The compound is used to synthesize boron-capped polyenes, which are intermediates potentially useful for LCD technology and as therapeutic agents for neurological conditions (Das et al., 2015).
- It serves as a latent acrolein synthon in the double nucleophilic addition reaction of ketene silyl (Shimizu et al., 2010).
- The compound is noted for its synthesized product's scientific relevance (Leigh et al., 1997).
- It has inhibitory activity against serine proteases, including thrombin (Spencer et al., 2002).
- Tetraphenylsilane, a related compound, is a promising core for high Tg host materials in blue TADF OLEDs (Choi et al., 2017).
- It is structurally stable with no significant intramolecular or intermolecular interaction (Coombs et al., 2006).
- Boronated triaryl and tetraaryl phosphonium salts, related compounds, can be used in cytotoxicity studies and boron uptake in cells (Morrison et al., 2010).
- It is used as a host material in efficient blue phosphorescent OLEDs (Shih et al., 2007).
- Luminescent compounds synthesized from it emit in the violet-blue region and offer higher thermal stability (Bai & Wang, 2004).
- It facilitates the synthesis of electron transport materials and host materials in OLEDs (Xiangdong et al., 2017).
- Nanoparticles containing this compound exhibit bright fluorescence emission with high quantum yields (Fischer et al., 2013).
- It has potential applications in electrochromic polymers for textile/plastic electrochromic cells (Beaupré et al., 2006).
- Photocatalytic oxidation of organo-silanes and phosphines by visible light can be used for synthesis (Rettig et al., 2019).
- It contributes to the development of novel lipogenic inhibitors, potential lipid-lowering drugs (Das et al., 2011).
- Poly(methyl phenyl silane) and addition-fragmentation agents can photoinitiate the cationic polymerization of cyclic ethers and vinyl monomers (Hepuzer et al., 2000).
- It is involved in the preparation of highly luminous conjugated polymers exhibiting brilliant red colors (Zhu et al., 2007).
Propiedades
IUPAC Name |
triphenyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31BO2Si/c1-29(2)30(3,4)33-31(32-29)24-15-14-22-28(23-24)34(25-16-8-5-9-17-25,26-18-10-6-11-19-26)27-20-12-7-13-21-27/h5-23H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUHVDZWEAZSRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31BO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-cyclopropyl-5-(3,5-dimethylisoxazol-4-yl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B8134406.png)
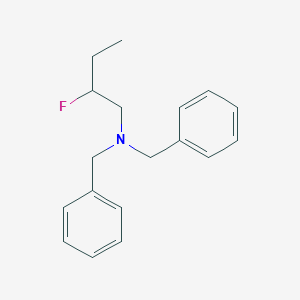
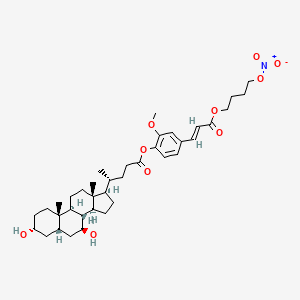
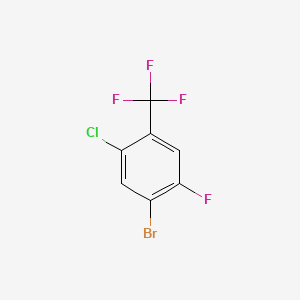
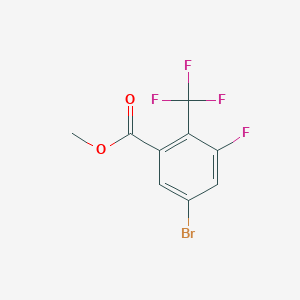
![1-[2-Bromo-5-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B8134434.png)
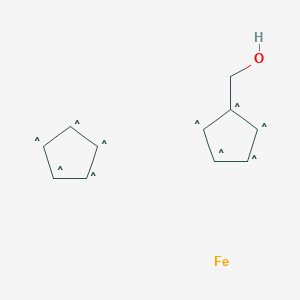
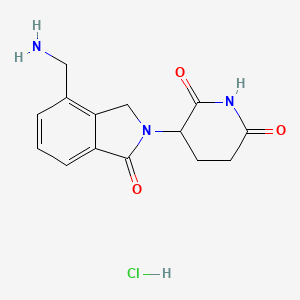
![2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl acetate](/img/structure/B8134457.png)
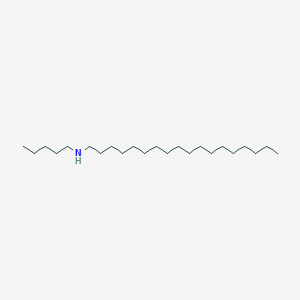
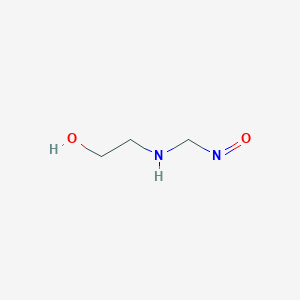

![5-Bromoimidazo[1,2-A]pyridin-8-OL](/img/structure/B8134498.png)